molecular formula C18H18O5 B1150488 3'-Methylflavokawin CAS No. 1044743-35-2

3'-Methylflavokawin

Cat. No. B1150488
M. Wt: 314.3 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of flavonoids, including derivatives like 3'-Methylflavokawin, involves various chemical methods that aim to introduce specific functional groups at targeted positions on the flavonoid backbone. An efficient one-pot synthesis of 3-methylflavone derivatives has been established, showcasing the versatility of these compounds in chemical transformations (Rocha, Pinto, & Silva, 2013). The synthesis of flavonol synthase from poplar and its application to the synthesis of 3-O-methylkaempferol illustrates the biotechnological approach to flavonoid synthesis (Kim, Joe, & Ahn, 2010).

Molecular Structure Analysis

The molecular structure of 3'-Methylflavokawin and its analogs is characterized by specific substitutions that influence their physical and chemical behavior. The photochromic properties of some 3-methyl-substituted synthetic flavylium compounds highlight the steric effects of methyl substituents on the molecule's conformation and reactivity (Roque, Lodeiro, Pina, Maestri, Ballardini, & Balzani, 2002).

Chemical Reactions and Properties

3'-Methylflavokawin and related compounds participate in a variety of chemical reactions that demonstrate their reactivity and potential for further modification. The synthesis and investigation of 3-methylflavones and their antioxidant and antibacterial activities provide insight into the chemical reactivity and potential applications of these compounds (Jayashree, Alam, Nayak, & Kumar, 2012).

Physical Properties Analysis

The physical properties of 3'-Methylflavokawin, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The crystal structures and hydrogen-bond properties of three 3-hydroxy-flavone derivatives, including modifications at the 3' position, demonstrate the impact of structural changes on physical properties (Etter, Urbańczyk-Lipkowska, Baer, & Barbara, 1986).

Chemical Properties Analysis

The chemical properties of 3'-Methylflavokawin, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding its behavior in biological systems and its potential applications. The effect of methyl, hydroxyl, and chloro substituents in position 3 of 3',4',7-trihydroxyflavylium highlights how substitutions at the 3' position can significantly alter the molecule's chemical properties and stability (Alejo-Armijo, Salido, Altarejos, Parola, Gago, Basílio, Cabrita, & Pina, 2016).

Scientific Research Applications

  • Cytotoxicity and Antioxidative Activity : A study by Vogel & Heilmann (2008) synthesized 3'-Methylflavokawin along with other chalcones from Humulus lupulus. These compounds exhibited significant cytotoxicity in HeLa cells and showed potent antioxidative activity.

  • Antitumor Activity in Glioblastoma Multiforme : Wang et al. (2018) found that Flavokawain B, a kava chalcone similar to 3'-Methylflavokawin, displayed potent antitumor activity in various cancers. The study, focusing on human glioblastoma multiforme, suggested that Flavokawain B induces protective autophagy through specific signaling pathways, indicating potential therapeutic applications for GBM (Wang et al., 2018).

  • Biosynthesis and Modification of Flavonoids : Research by Itoh, Iwata, & Toda (2016) on a flavonoid-O-methyltransferase from Citrus depressa highlighted the importance of structural modification in flavonoids like 3'-Methylflavokawin. This enzyme showed activity for various flavonoids, indicating its role in modifying these compounds for potential therapeutic uses (Itoh, Iwata, & Toda, 2016).

  • Cardioprotective Effects : A study by Qin et al. (2008) investigated the cardioprotective effects of flavonols, including derivatives similar to 3'-Methylflavokawin. They discovered flavonols with vasorelaxant properties without antioxidant activity, which could be significant in developing treatments for cardiovascular diseases (Qin et al., 2008).

  • Antiviral Properties : A study on Euphorbia grantii, which contains 3-methoxyflavones (structurally related to 3'-Methylflavokawin), revealed significant antiviral activities against picornaviruses and vesicular stomatitis virus. This highlights the potential of such compounds in developing antiviral therapies (Van Hoof, Berghe, Hatfield, & Vlietinck, 1984).

  • Anti-inflammatory Effects : Luteolin, a compound structurally similar to 3'-Methylflavokawin, exhibited strong anti-inflammatory activity in various models. This suggests potential applications of 3'-Methylflavokawin in treating inflammation-related diseases (Aziz, Kim, & Cho, 2018).

  • Biotechnological Applications : Lee et al. (2020) discussed the use of flavonoid O-methyltransferases in biotechnological production, relevant for modifying compounds like 3'-Methylflavokawin for enhanced pharmacological properties (Lee, Park, Lee, Lee, Nam, Bhoo, Lee, Lee, & Cho, 2020).

properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZLIZAUPQMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Vogel, J Heilmann - Journal of natural products, 2008 - ACS Publications
… The non-natural chalcones 3′-geranyl-6′-O-methylchalconaringenin (2), 3′-methylflavokawin (6), and 2′-O-methyl-3′-prenylchalconaringenin (7) were also synthesized. …
Number of citations: 116 pubs.acs.org
S Vogel - 2008 - epub.uni-regensburg.de
Prenylierte Chalkone sind die dominierenden Verbindungen in der phenolischen Fraktion der Fruchtstände des Hopfens (Humulus lupulus L.). Der wichtigste Vertreter dieser …
Number of citations: 3 epub.uni-regensburg.de

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